2-(3-甲基苯基)-4-{3-[4-(三氟甲基)苯基]-1,2,4-恶二唑-5-基}酞嗪-1(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a phenyl group, an oxadiazole ring, and a phthalazinone ring. These functional groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is highly electronegative, which could make the compound polar. The presence of multiple aromatic rings could make the compound relatively stable and possibly planar .科学研究应用
抗菌活性
2-(3-甲基苯基)-4-{3-[4-(三氟甲基)苯基]-1,2,4-恶二唑-5-基}酞嗪-1(2H)-酮衍生物的一个重要应用领域是新型抗菌剂的开发。研究表明,某些衍生物对多种细菌和真菌菌株表现出有希望的抗菌性能。例如,由邻苯二甲酸酐制备的甲基(4-氧代-3,4-二氢酞嗪-1-基)乙酸盐反应合成的化合物显示出显着的抗菌活性,表明它们作为新型抗菌剂的潜力(Sridhara 等,2010)。此外,新型 3-异恶唑啉取代酞嗪衍生物的合成和抗菌研究也表明具有抗菌性能,强调了该化学物质在解决微生物耐药性方面的效用(Sridhara 等,2011)。
人 A3 腺苷受体拮抗剂
2-(3-甲基苯基)-4-{3-[4-(三氟甲基)苯基]-1,2,4-恶二唑-5-基}酞嗪-1(2H)-酮衍生物的另一个关键应用是在人 A3 腺苷受体 (hA3 AR) 拮抗剂的开发中。这些化合物因其潜在的治疗应用(包括抗炎和抗癌作用)而受到关注。将 2-苯基酞嗪-1(2H)-酮支架确定为设计有效且选择性的 hA3 AR 拮抗剂的核心结构,突出了该化合物在药物开发中的多功能性(Poli 等,2011)。
材料科学应用
该化合物的衍生物还在材料科学中找到了应用,特别是在含有酞嗪酮和恶二唑部分的磺化聚(芳基醚)聚合物的开发中。这些聚合物表现出优异的成膜性能、热稳定性和化学稳定性,并且可能在各种工业应用中很有用,包括燃料电池和高性能材料(Jin & Zhu,2018)。
属性
IUPAC Name |
2-(3-methylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O2/c1-14-5-4-6-17(13-14)31-23(32)19-8-3-2-7-18(19)20(29-31)22-28-21(30-33-22)15-9-11-16(12-10-15)24(25,26)27/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRBQZHBBYSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。